molecular formula C15H10O5 B1664067 2-D08 CAS No. 144707-18-6

2-D08

Cat. No.: B1664067
CAS No.: 144707-18-6
M. Wt: 270.24 g/mol
InChI Key: JJAXTFSPCLZPIW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2’,3’,4’-Trihydroxyflavone, also known as 2-D08, is the protein SUMOylation process . SUMOylation is a dynamic posttranslational modification involved in various biological processes, such as cellular homeostasis and development .

Mode of Action

This compound acts as a SUMOylation inhibitor . It works by preventing the transfer of SUMO from UBC9-SUMO thioester to the substrate, thereby inhibiting SUMOylation modification . This modification process is similar to ubiquitination, where a covalent bond is formed with a specific lysine side chain on the target protein .

Biochemical Pathways

The inhibition of SUMOylation by this compound affects the Protease/Metabolic Enzyme–E1/E2/E3 Enzyme pathway . This pathway is crucial in cancer development, making this compound a potential therapeutic agent .

Pharmacokinetics

It is known that this compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects. It is soluble in DMSO , which could potentially affect its bioavailability.

Result of Action

This compound has been shown to inhibit both SN-38 and cytokine-evoked increases in epithelial barrier permeability in an in vitro intestinal mucositis model . It was found to be the most effective inhibitor of cytokine-evoked increases in epithelial permeability among the flavonoids tested . These results highlight a novel role for this compound in ameliorating chemotherapy and inflammation-evoked changes in intestinal barrier function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other compounds, such as SN-38, a chemotherapeutic drug . Additionally, the compound’s stability could be influenced by storage conditions. It is recommended to store the compound at -20℃ to maintain its effectiveness .

Biochemical Analysis

Biochemical Properties

2’,3’,4’-Trihydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It has been shown to react effectively with apigenin, catalyzing its conversion to acacetin . It also inhibits protein sumoylation, a dynamic posttranslational modification involved in diverse biological processes during cellular homeostasis and development .

Cellular Effects

The effects of 2’,3’,4’-Trihydroxyflavone on cells are multifaceted. It has been found to inhibit cell viability in a dose- and time-dependent manner . It also significantly inhibits the colony-forming ability of uterine leiomyosarcoma (Ut-LMS) cells . Furthermore, it has been shown to maintain barrier function in the presence of SN-38, a chemotherapeutic drug .

Molecular Mechanism

At the molecular level, 2’,3’,4’-Trihydroxyflavone exerts its effects through various mechanisms. It has been identified as a mechanistically unique inhibitor of protein sumoylation . It also inhibits both SN-38 and cytokine-evoked increases in epithelial barrier permeability .

Temporal Effects in Laboratory Settings

Over time, 2’,3’,4’-Trihydroxyflavone has been observed to maintain its effects in laboratory settings. It continues to inhibit increases in epithelial barrier permeability evoked by SN-38 and cytokines .

Metabolic Pathways

2’,3’,4’-Trihydroxyflavone is involved in various metabolic pathways. It plays a role in the biosynthesis of flavonoids, interacting with enzymes such as phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), and flavonol synthase (FLS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-D08 involves the condensation of appropriate phenolic compounds under specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-D08 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated derivatives .

Properties

IUPAC Name

2-(2,3,4-trihydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-10-6-5-9(14(18)15(10)19)13-7-11(17)8-3-1-2-4-12(8)20-13/h1-7,16,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAXTFSPCLZPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144707-18-6
Record name 144707-18-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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